molecular formula C7H11N3O2 B13162768 1-methyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-methyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B13162768
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: JASPMCDIRPAQLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a methyl group at the first position, an isopropyl group at the fifth position, and a carboxylic acid group at the fourth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 1-methyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically carried out in the presence of a copper(I) catalyst under mild conditions. The reaction proceeds as follows:

    Synthesis of Azide: The azide precursor can be synthesized by reacting an appropriate amine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Functional Group Modification: The resulting triazole can be further functionalized to introduce the methyl and isopropyl groups at the desired positions.

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for large-scale production.

Analyse Chemischer Reaktionen

1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Triazole derivatives are known for their antimicrobial, antifungal, and antiviral activities. This compound can be used in the development of new drugs targeting various pathogens.

    Medicine: The compound’s biological activities make it a potential candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Triazoles are used in the production of polymers, dyes, and other industrial chemicals due to their stability and reactivity.

Wirkmechanismus

The mechanism of action of 1-methyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking the catalytic process. This inhibition can lead to the disruption of essential biological processes in pathogens, resulting in their death or reduced virulence. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-Methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but contains a pyrazole ring instead of a triazole ring. Pyrazoles also exhibit diverse biological activities but may have different reactivity and stability profiles.

    1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the isopropyl group at the fifth position, which may affect its biological activity and chemical reactivity.

    5-(Propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the methyl group at the first position, which may influence its interaction with molecular targets and overall biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other triazole derivatives.

Eigenschaften

Molekularformel

C7H11N3O2

Molekulargewicht

169.18 g/mol

IUPAC-Name

1-methyl-5-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-4(2)6-5(7(11)12)8-9-10(6)3/h4H,1-3H3,(H,11,12)

InChI-Schlüssel

JASPMCDIRPAQLD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(N=NN1C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.